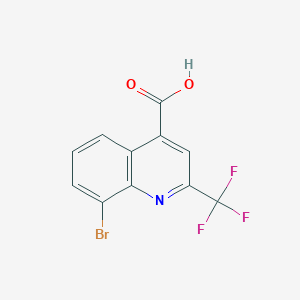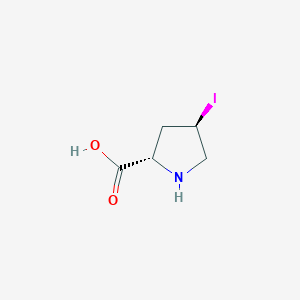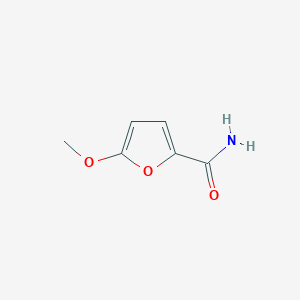
5-Methoxyfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyfuran-2-carboxamide is an organic compound belonging to the furan carboxamide family This compound is characterized by a furan ring substituted with a methoxy group at the 5-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyfuran-2-carboxamide typically involves the reaction of 5-methoxyfuran-2-carboxylic acid with an appropriate amine under amidation conditions. One common method involves the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to scalable production of this compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
- Oxidation products include furan-2,5-dicarboxylic acid derivatives.
- Reduction products include primary amines.
- Substitution products vary depending on the electrophile used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methoxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Carboxine: A furan carboxamide fungicide with similar structural features.
Oxicarboxine: Another furan carboxamide fungicide with a different substitution pattern.
Boscalid: A modern fungicide with a broader spectrum of activity.
Uniqueness: 5-Methoxyfuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and carboxamide group at the 2-position make it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
5-methoxyfuran-2-carboxamide |
InChI |
InChI=1S/C6H7NO3/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H2,7,8) |
InChI Key |
KUXLMMMCXVVMJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
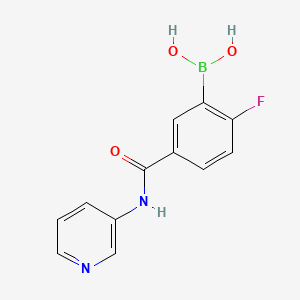
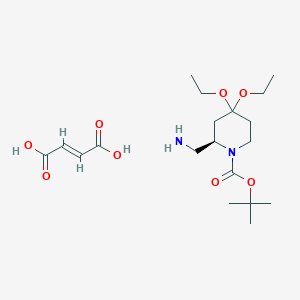
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)

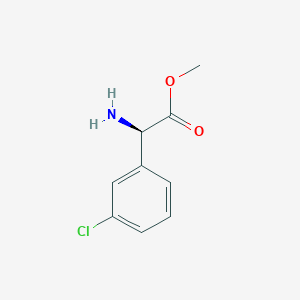
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)

